2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve the following steps:
Formation of the Indeno[1,2-b]pyridine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the indeno[1,2-b]pyridine core.
Introduction of Substituents:
Oxidation and Reduction Reactions: These reactions are used to introduce the oxo group at the 5-position and the nitrile group at the 3-position.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
Chemical Reactions Analysis
2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
This compound analogs: These compounds have similar structures but differ in specific substituents or functional groups.
Indeno[1,2-b]pyridine derivatives: These compounds share the indeno[1,2-b]pyridine core but have different substituents at various positions.
Other pyridine derivatives: These compounds contain the pyridine ring but may have different core structures or substituents.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N3O/c1-4-5-6-7-8-14-26-17-19-27(20-18-26)32-30(23-37)31(21-22-38-34-24(2)12-11-13-25(34)3)39-35-28-15-9-10-16-29(28)36(40)33(32)35/h9-13,15-22,38H,4-8,14H2,1-3H3/b22-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHWFROQOXZMEV-QURGRASLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)C=CNC4=C(C=CC=C4C)C)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)/C=C/NC4=C(C=CC=C4C)C)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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